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Compound of Interest

Compound Name:
N,N-dimethyl-1-(7-methyl-1H-

indol-3-yl)methanamine

Cat. No.: B076780 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established synthetic routes applicable to the

production of 7-methyl-N,N-dimethyltryptamine (7-methyl-DMT). While no direct, independently

verified protocols for the synthesis of 7-methyl-DMT are publicly available, this document

outlines the most plausible methodologies based on the well-documented synthesis of N,N-

dimethyltryptamine (DMT) and its analogs. The information presented is intended to serve as a

foundational resource for researchers initiating synthetic campaigns targeting this specific

compound.

The primary synthetic strategies adaptable for 7-methyl-DMT are the Speeter-Anthony

tryptamine synthesis, the Fischer indole synthesis, and the reductive amination of 7-

methyltryptamine. Each method carries its own set of advantages and disadvantages in terms

of precursor availability, reaction conditions, and potential impurity profiles.

Comparison of Synthesis Protocols
The following table summarizes the key quantitative and qualitative aspects of the three

principal synthesis routes, adapted for the preparation of 7-methyl-DMT. The data presented is

extrapolated from general procedures for analogous tryptamines due to the absence of specific

literature on 7-methyl-DMT synthesis.
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Parameter
Speeter-Anthony
Synthesis

Fischer Indole
Synthesis

Reductive
Amination

Starting Material 7-Methylindole

7-

Methylphenylhydrazin

e

7-Methyltryptamine

Key Reagents

Oxalyl chloride,

Dimethylamine,

Reducing agent (e.g.,

LiAlH₄)

Aldehyde or ketone

with a protected

dimethylamino group,

Acid catalyst

Formaldehyde,

Reducing agent (e.g.,

NaBH₃CN)

Typical Overall Yield Moderate to Good Moderate Good to Excellent

Purity
Generally high after

purification

Can be variable, may

require extensive

purification

Generally high, side

products can be

minimal

Scalability

Scalable, but requires

handling of hazardous

reagents

Scalable, but control

of reaction conditions

is crucial

Readily scalable

Key Advantages

Well-established and

reliable for a wide

range of substituted

tryptamines.

Convergent synthesis,

builds the indole ring

and introduces the

side chain in one

sequence.

Mild reaction

conditions and high

efficiency.

Key Disadvantages

Multi-step process,

use of hazardous

reagents like oxalyl

chloride and strong

reducing agents.

Potential for

regioisomer formation

depending on the

substrate, harsh acidic

conditions.

Requires the

precursor 7-

methyltryptamine,

which may not be

readily available.

Experimental Protocols
The following are detailed, generalized methodologies for the key synthesis routes adapted for

7-methyl-DMT.

Speeter-Anthony Tryptamine Synthesis
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This classical method involves the reaction of a substituted indole with oxalyl chloride, followed

by amidation with dimethylamine and subsequent reduction of the resulting glyoxylamide.

Step 1: Synthesis of 7-Methylindole-3-glyoxylyl chloride 7-Methylindole is dissolved in a

suitable anhydrous solvent (e.g., diethyl ether or THF) and cooled in an ice bath. A solution of

oxalyl chloride in the same solvent is added dropwise with stirring. The reaction mixture is

typically stirred for a few hours at low temperature, leading to the precipitation of the yellow

crystalline product, which is then filtered and dried.

Step 2: Synthesis of N,N-Dimethyl-2-(7-methyl-1H-indol-3-yl)-2-oxoacetamide The crude 7-

methylindole-3-glyoxylyl chloride is suspended in an anhydrous solvent and cooled. An excess

of dimethylamine (as a solution in a suitable solvent or as a gas) is added slowly. The reaction

is stirred for several hours, after which the solvent is removed under reduced pressure. The

residue is then purified, often by recrystallization.

Step 3: Reduction to 7-Methyl-DMT The resulting N,N-dimethyl-2-(7-methyl-1H-indol-3-yl)-2-

oxoacetamide is reduced using a strong reducing agent such as lithium aluminum hydride

(LiAlH₄) in an anhydrous etheral solvent like THF. The reaction is typically carried out under an

inert atmosphere and may require heating under reflux. After complete reaction, the mixture is

carefully quenched and the product is extracted and purified. A modified procedure using

aluminum hydride generated in situ has also been reported for DMT synthesis, which may offer

advantages in terms of workup and purity.[1][2]

Fischer Indole Synthesis
This method constructs the indole ring from a substituted phenylhydrazine and an aldehyde or

ketone. For 7-methyl-DMT, 7-methylphenylhydrazine would be reacted with a suitable four-

carbon aldehyde equivalent bearing a terminal dimethylamino group.

Reaction: 7-Methylphenylhydrazine (or its hydrochloride salt) is reacted with an aldehyde or

ketone containing a protected dimethylamino group, such as 4-(dimethylamino)butyraldehyde

diethyl acetal, in the presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a

Lewis acid).[3][4] The reaction mixture is heated to promote the cyclization and formation of the

indole ring. The resulting 7-methyl-DMT is then isolated and purified. Continuous flow synthesis

has been explored for DMT analogues using this reaction, offering potential for improved

control and scalability.[3]
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Reductive Amination of 7-Methyltryptamine
This is often the most direct route if the corresponding tryptamine is available. It involves the

reaction of 7-methyltryptamine with an excess of formaldehyde in the presence of a reducing

agent.

Reaction: 7-Methyltryptamine is dissolved in a suitable solvent (e.g., methanol or acetonitrile).

An aqueous solution of formaldehyde is added, followed by a reducing agent such as sodium

cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride. The reaction is typically stirred

at room temperature for several hours. After the reaction is complete, the product is isolated by

an extractive workup and can be further purified by crystallization or chromatography. This

method is known for its high yields and relatively mild conditions.[5]

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the described

synthetic pathways.
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Caption: Speeter-Anthony Synthesis Workflow for 7-Methyl-DMT.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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